![molecular formula C13H13N3O B578331 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile CAS No. 1272756-16-7](/img/structure/B578331.png)

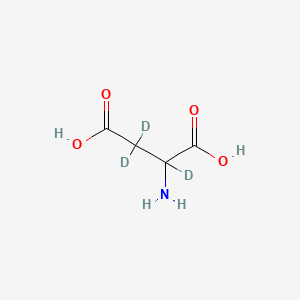

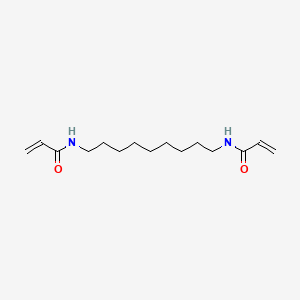

4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclopentane]-5-carboxylic Acid” is a useful research chemical . It has a molecular formula of C13H14N2O3 and a molecular weight of 246.262 .

Synthesis Analysis

A series of novel oxo-spiro chromene Schiff’s bases were synthesized by condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and series of aromatic aldehydes . The reactivity of the process depends on the electronic properties of the aromatic ring of the isatin .Molecular Structure Analysis

The molecular structure of this compound is characterized by a spiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclopentane] core with an oxo group at the 4-position .Chemical Reactions Analysis

The reactivity of the process with the electronic properties of the aromatic ring of the isatin was studied. Derivative 2ab′ (40% yield), with two methyl groups in its structure, was less reactive than those bearing an electron-withdrawing group in their structures (2aa′, 2ac′ and 2ad′ (65%–82% yield)) or the one without substituent (2a (55% yield)) .科学的研究の応用

Synthesis and Chemical Properties

- The compound 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, similar in structure to 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile, has been synthesized by reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate. This process demonstrated the reactivity of the compound towards various chemicals and also reported its antimicrobial activity (Elkholy & Morsy, 2006).

Antifungal Properties

- A series of compounds including 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues, which are structurally related to the compound , were synthesized and evaluated for their antifungal activity. The study provided insights into the relationship between functional group variation and biological activity (Gholap et al., 2007).

Antioxidant Activity

- The antioxidant activity of novel fused heterocyclic compounds derived from Tetrahydropyrimidine Derivative, which includes a similar structural framework as 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile, has been investigated. This research highlighted the potential of these compounds in antioxidant applications (Salem et al., 2015).

Potential in Anticancer Therapy

- Novel quinolines carrying various moieties, including a biologically active quinoline nucleus similar to the compound , were synthesized and evaluated for their cytotoxic activity against the breast cancer cell line MCF7. This study indicates the potential of such compounds in anticancer therapy (Ghorab et al., 2016).

Charge Transport Properties

- An investigation into the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, structurally related to 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile, was conducted using a DFT approach. This study provides valuable insights into the electronic and optical properties of these compounds (Irfan et al., 2020).

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-8-9-4-3-5-10-11(9)12(17)16-13(15-10)6-1-2-7-13/h3-5,15H,1-2,6-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROLGSVICKCBJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)NC3=CC=CC(=C3C(=O)N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401134884 |

Source

|

| Record name | Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile | |

CAS RN |

1272756-16-7 |

Source

|

| Record name | Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B578250.png)

![Sodium;2-carbamoyl-4-[(3-carbamoyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(3-carboxy-4-hydroxyphenyl)methyl]phenolate](/img/structure/B578254.png)

![N-[1-(2-Hydroxynaphthalen-1-yl)propyl]acetamide](/img/structure/B578260.png)

![(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride](/img/structure/B578271.png)